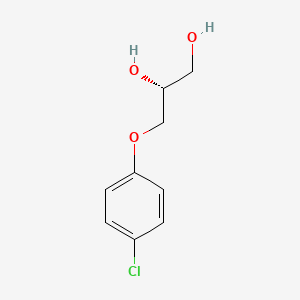
(R)-chlorphenesin
Übersicht
Beschreibung
(R)-chlorphenesin is the (R)-enantiomer of chlorphenesin. It is an enantiomer of a (S)-chlorphenesin.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
(R)-Chlorphenesin has been identified for its antineoplastic properties in various experimental tumor systems. This includes its action against virus-induced murine leukemias and several transplantable tumors. Interestingly, its therapeutic activity was particularly notable in neoplasias with a protracted course. Chlorphenesin's mechanism of action might involve enhancing cell-mediated immune responses of the host, as suggested by experimental results. It is not cytotoxic at therapeutic levels and lacks antiviral activity. Preliminary clinical trials have indicated its potential value in treating squamous cell carcinoma of the skin (Spencer, Runser, Berger, Tarnowski, & Mathé, 1972).
Emulgel Formulation
(R)-Chlorphenesin has been used to develop an emulgel formulation, utilizing hydroxypropylmethyl cellulose (HPMC) and Carbopol 934 as gelling agents. This study aimed to enhance drug release and antifungal activity compared to commercially available topical powder. The concentration of the emulsifying agent significantly influenced the drug release from the emulgels, suggesting its potential for improved topical applications (Mohamed, 2004).
Immunomodulatory Effects
Chlorphenesin has demonstrated the ability to modulate immune responses. For instance, it can inhibit antibody production when administered with bacterial antigens, suggesting an immunosuppressive effect contingent upon prior incubation with the antigen. This immunosuppression is reversible, and animals immunized with antigen-drug mixtures, while not responding with significant antibody production, are still immunologically primed. This highlights chlorphenesin's potential as an antigen-associated immunosuppressant (Whang & Neter, 1970).
Ecotoxicity Assessment
Photolysis experiments have been conducted on chlorphenesin to evaluate its ecotoxicity, particularly when used as a preservative in cosmetic products. Studies have shown an increase in overall ecotoxicity of chlorphenesin upon irradiation, with 4-chlorophenol identified as a contributor to this increased toxicity. These findings are crucial for understanding the environmental impact of chlorphenesin in cosmetic applications (Ben Ouaghrem et al., 2021).
Photoproduct Characterization
Research has been conducted on the photoproducts formed from the degradation of chlorphenesin under UV-visible light. The identification of these by-products is essential for assessing the safety and stability of chlorphenesin in products exposed to light, such as sunscreens and other cosmetics (Rubio et al., 2021).
Eigenschaften
CAS-Nummer |
112652-61-6 |
|---|---|
Produktname |
(R)-chlorphenesin |
Molekularformel |
C9H11ClO3 |
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1 |
InChI-Schlüssel |
MXOAEAUPQDYUQM-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1OC[C@@H](CO)O)Cl |
SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

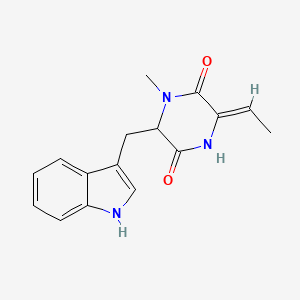
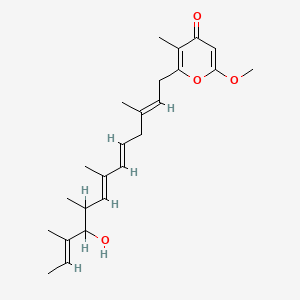
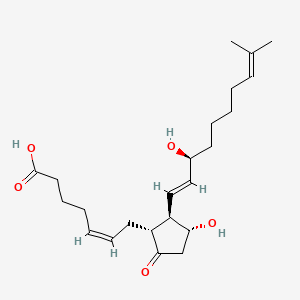
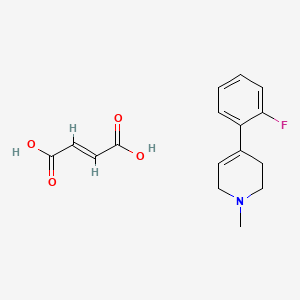
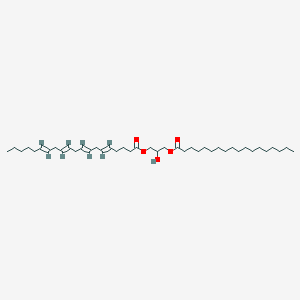
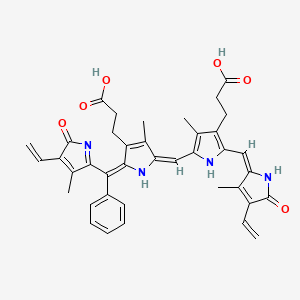
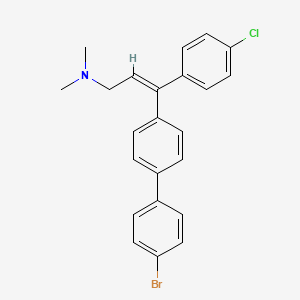

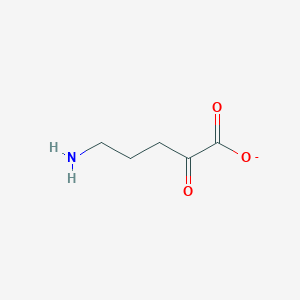
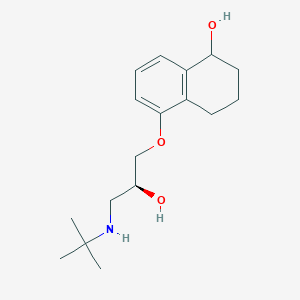

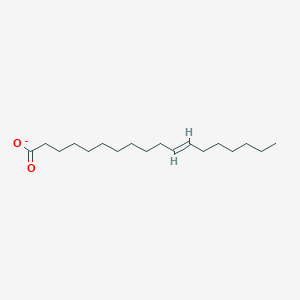
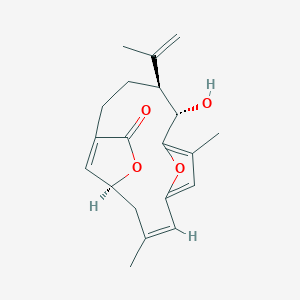
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)